molecular formula C18H18N4O3 B2739680 N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE CAS No. 1396854-94-6

N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2739680
CAS No.: 1396854-94-6
M. Wt: 338.367
InChI Key: ZHDMIJDLDFUTHU-UHFFFAOYSA-N
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Description

N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Scientific Research Applications

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . Therefore, “N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide” and related compounds may have potential applications in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic approach. The final step involves the coupling of the furan-2-carboxamide moiety to the cyclohexyl-oxadiazole intermediate under mild conditions, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a pyridine ring, an oxadiazole ring, and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(14-7-5-11-24-14)21-18(8-2-1-3-9-18)17-20-15(22-25-17)13-6-4-10-19-12-13/h4-7,10-12H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMIJDLDFUTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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